Phenylboronate

Descripción general

Descripción

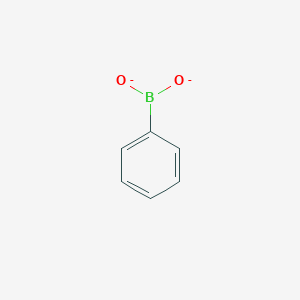

Phenylboronate, also known as this compound, is a useful research compound. Its molecular formula is C6H5BO2-2 and its molecular weight is 119.92 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biomedical Applications

1.1 Drug Delivery Systems

Phenylboronate-based materials have emerged as promising candidates for drug delivery applications. The ability of phenylboronic acid to form reversible complexes with diols enables the design of stimuli-responsive drug delivery systems. These systems can release therapeutic agents in response to specific biological triggers, such as glucose levels in diabetic patients. For instance, insulin delivery systems have been developed using this compound-functionalized layer-by-layer assemblies that release insulin upon exposure to elevated glucose concentrations .

1.2 Cancer Therapy

Recent studies have highlighted the antiproliferative and pro-apoptotic effects of phenylboronic acid derivatives in cancer cells. Research indicates that these compounds can induce cell cycle arrest and apoptosis in various cancer cell lines, demonstrating their potential as novel anticancer agents . A structure-activity relationship analysis revealed that certain derivatives exhibit low micromolar inhibitory concentrations, making them highly effective against specific cancer types .

1.3 Tissue Engineering

This compound polymers are being explored for their use in tissue engineering scaffolds due to their biocompatibility and ability to promote cell adhesion and growth. The dynamic nature of the boronate ester bonds allows for self-healing properties and enhanced mechanical stability, which are critical for developing functional tissue constructs .

Biosensing Technologies

2.1 Glucose Sensors

Phenylboronic acid's ability to selectively bind carbohydrates has led to its application in the development of glucose sensors. These sensors utilize the reversible binding of this compound to glucose, enabling real-time monitoring of blood sugar levels. This technology is particularly beneficial for diabetes management, providing patients with accurate and timely information about their glucose levels .

2.2 Biomolecule Detection

Beyond glucose sensing, this compound-based materials are also being utilized for detecting other biomolecules, including sialic acids on cancer cells. The specificity of phenylboronic acid for certain carbohydrates allows for targeted detection methods that can enhance the sensitivity and selectivity of diagnostic assays .

Case Studies

Propiedades

Fórmula molecular |

C6H5BO2-2 |

|---|---|

Peso molecular |

119.92 g/mol |

Nombre IUPAC |

dioxido(phenyl)borane |

InChI |

InChI=1S/C6H5BO2/c8-7(9)6-4-2-1-3-5-6/h1-5H/q-2 |

Clave InChI |

NXASHHRJFCWCRR-UHFFFAOYSA-N |

SMILES canónico |

B(C1=CC=CC=C1)([O-])[O-] |

Sinónimos |

enzeneboronic acid phenylboronate phenylboronic acid |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.